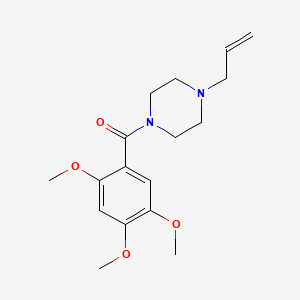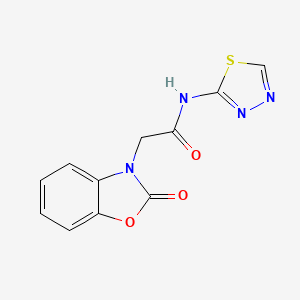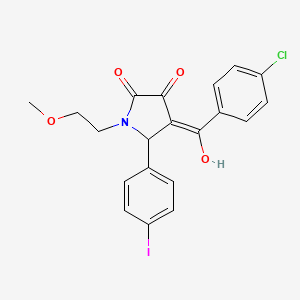![molecular formula C15H20N2O2 B5283216 4-methoxy-N'-[(1Z)-3-methylcyclohexylidene]benzohydrazide](/img/structure/B5283216.png)
4-methoxy-N'-[(1Z)-3-methylcyclohexylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide is an organic compound with the molecular formula C15H20N2O2 It is a derivative of benzohydrazide, characterized by the presence of a methoxy group and a cyclohexylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-methylcyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxy group and the hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazines. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
4-Methoxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-methoxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzohydrazide: A precursor in the synthesis of 4-methoxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide.
3-Methylcyclohexanone: Another precursor used in the synthesis.
Other Benzohydrazide Derivatives: Compounds with similar structures but different substituents.
Uniqueness
4-Methoxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide is unique due to its specific combination of a methoxy group and a cyclohexylidene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
4-methoxy-N-[(Z)-(3-methylcyclohexylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-4-3-5-13(10-11)16-17-15(18)12-6-8-14(19-2)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,17,18)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTYFMJFUKWDRH-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=CC=C(C=C2)OC)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=CC=C(C=C2)OC)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1-isobutyrylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5283135.png)
![(5E)-5-[[3-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5283153.png)
![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5283158.png)
![2-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5283170.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5283191.png)
![N-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5283197.png)


![N-benzyl-N'-[(2-ethoxypyridin-3-yl)methyl]sulfamide](/img/structure/B5283227.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5283238.png)


![1-{1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5283263.png)
